Scientific Field: Chemistry, specifically Reaction Kinetics and Catalysis.
Summary of Application: This compound is used in the study of substitution reactions of N,N’-donor cis-palladium (II) complexes with bidentate (pyridin-2-yl)methyl-aniline ligands.
Methods of Application: The complexes were synthesized and characterized using 1H NMR, 13C NMR, FTIR, LC–MS, and elemental analysis.
Scientific Field: Medicinal Chemistry and Pharmacology.
Summary of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6).
Results or Outcomes: Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro.
Scientific Field: Medicinal Chemistry and Oncology.
Summary of Application: The compound is used in the design and synthesis of novel anticancer agents.
Results or Outcomes: The target compounds exhibited weak cytotoxic activities against HL7702, and most of the target compounds exhibit excellent antiproliferative activity against the A549 cell line and HCT116 cell line.
Scientific Field: Chemistry, specifically Organic Synthesis.
Summary of Application: This compound is used in the efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes.
Methods of Application: The procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base).
Results or Outcomes: The effective methylation of anilines with methanol to selectively give N-methylanilines was achieved.
Methods of Application: An equimolar reaction of N-methylaniline with PhSiH3 under a CO2 atmosphere was conducted.
Results or Outcomes: The N-formylation product was yielded in 92% yield at 25 °C.
Scientific Field: Industrial Chemistry.
Summary of Application: This compound is used in the industrial production of various chemicals.
Methods of Application: This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base).
N-methyl-4-(pyridin-2-yloxy)aniline is an organic compound characterized by a molecular formula of C₁₂H₁₂N₂O. Its structure features an aromatic amine group linked to a pyridine ring via an ether bond. The compound includes a methyl group attached to the nitrogen atom of the aniline, enhancing its chemical properties. The presence of both the amine and pyridine functionalities suggests potential for hydrogen bonding and pi-pi stacking interactions, which may be significant in various chemical and biological contexts .
Research indicates that N-methyl-4-(pyridin-2-yloxy)aniline may exhibit biological activities relevant to medicinal chemistry. Its structure allows it to be explored as a potential anticancer agent, with studies showing weak cytotoxic effects against specific cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) cells. Furthermore, derivatives of compounds containing similar structures have been evaluated for their ability to inhibit collagen expression in hepatic stellate cells, suggesting potential applications in fibrosis treatment.
Synthesis of N-methyl-4-(pyridin-2-yloxy)aniline can be achieved through several methods:
N-methyl-4-(pyridin-2-yloxy)aniline has various applications across multiple fields:
Studies involving N-methyl-4-(pyridin-2-yloxy)aniline focus on its interaction with biological systems and other chemical species:
Several compounds share structural similarities with N-methyl-4-(pyridin-2-yloxy)aniline. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methyl-N-(pyridin-2-ylmethyl)aniline | Contains a pyridine ring but lacks the ether linkage | Methyl group on nitrogen enhances reactivity |
| 4-Amino-N-(pyridin-2-yloxy)aniline | Similar structure but has an amino group instead | Differing reactivity due to amino group |
| N-Methyl-4-(prop-2-yn-1-yloxy)aniline | Contains a propargyl ether instead of pyridine | Different electronic properties |
N-methyl-4-(pyridin-2-yloxy)aniline stands out due to its combination of functionalities that impart distinct chemical reactivity and biological activity, making it a valuable compound for research and application in various fields .